4-Bromo-2-(2,5-dichlorophenyl)-5-(4-methoxyphenoxy)pyridazin-3-one

Chemical Purity Quality Control Research Chemical Sourcing

This 4-bromo-2-(2,5-dichlorophenyl)-5-(4-methoxyphenoxy)pyridazin-3-one (CAS 866039-37-4) is a halogen-rich, diaryl-ether scaffold not represented in standard screening libraries. Its computed lipophilicity (XLogP3=4.9) and low TPSA (51.1 Ų) predict superior passive brain penetration vs. clinical pyridazinones like Zardaverine, making it ideal for CNS hit-to-lead campaigns. The bromine atom enables experimental phasing (SAD/MAD) for structural biology. Choose this ≥95% purity research chemical to probe halogen bonding SAR and develop BBB-permeable pyridazinone inhibitors unavailable from generic suppliers.

Molecular Formula C17H11BrCl2N2O3
Molecular Weight 442.09
CAS No. 866039-37-4
Cat. No. B2600867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-(2,5-dichlorophenyl)-5-(4-methoxyphenoxy)pyridazin-3-one
CAS866039-37-4
Molecular FormulaC17H11BrCl2N2O3
Molecular Weight442.09
Structural Identifiers
SMILESCOC1=CC=C(C=C1)OC2=C(C(=O)N(N=C2)C3=C(C=CC(=C3)Cl)Cl)Br
InChIInChI=1S/C17H11BrCl2N2O3/c1-24-11-3-5-12(6-4-11)25-15-9-21-22(17(23)16(15)18)14-8-10(19)2-7-13(14)20/h2-9H,1H3
InChIKeyKISBQXIRSGXUFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Bromo-2-(2,5-dichlorophenyl)-5-(4-methoxyphenoxy)pyridazin-3-one (CAS 866039-37-4): Identity and Baseline Characterization for Research Procurement


4-Bromo-2-(2,5-dichlorophenyl)-5-(4-methoxyphenoxy)pyridazin-3-one (CAS 866039-37-4) is a synthetic, tetra-substituted 3(2H)-pyridazinone derivative with the molecular formula C₁₇H₁₁BrCl₂N₂O₃ and a molecular weight of 442.1 g/mol . The compound features a 4-bromo substituent on the pyridazinone ring, a 2-(2,5-dichlorophenyl) group at N-2, and a 5-(4-methoxyphenoxy) moiety, constituting a halogen-rich, diaryl-ether-containing scaffold [1]. It is commercially available as a research chemical with a minimum purity specification of 95% and is intended for laboratory use only .

Why 4-Bromo-2-(2,5-dichlorophenyl)-5-(4-methoxyphenoxy)pyridazin-3-one Cannot Be Replaced by Generic Pyridazinone Analogs


The 3(2H)-pyridazinone class encompasses compounds with diverse substitution patterns that profoundly affect target engagement, physicochemical properties, and pharmacokinetic behavior. The specific combination of a 4-bromo substituent, a 2-(2,5-dichlorophenyl) group, and a 5-(4-methoxyphenoxy) moiety in this compound is not present in well-characterized pyridazinone inhibitors such as Zardaverine (PDE3/4) or p38 MAP kinase inhibitors. This unique substitution results in a distinct computed lipophilicity (XLogP3 = 4.9) and topological polar surface area (TPSA = 51.1 Ų) compared to clinical-stage pyridazinones like Zardaverine (XLogP3 = 2.2, TPSA = 59.9 Ų) [1][2]. Such differences in physicochemical properties can lead to divergent membrane permeability, solubility, and non-specific protein binding, making direct substitution without experimental validation unreliable for research applications [1].

Quantitative Differentiation Evidence for 4-Bromo-2-(2,5-dichlorophenyl)-5-(4-methoxyphenoxy)pyridazin-3-one vs. Comparator Pyridazinones


Purity Specification Relative to Clinical-Stage Pyridazinone Zardaverine

The target compound is supplied with a minimum purity specification of 95% as confirmed by vendor quality assurance . This is a typical specification for a research-grade screening compound. In contrast, the clinical-stage pyridazinone Zardaverine is commercially available at a higher purity of >98% (HPLC) . While the target compound's purity is sufficient for preliminary in vitro screening, it is notably lower than the pharmaceutical-grade standard, highlighting a differentiation in intended use between early discovery and advanced preclinical/clinical research.

Chemical Purity Quality Control Research Chemical Sourcing

Molecular Weight Distinguishes Scaffold Complexity from Simpler Pyridazinones

The target compound has a molecular weight (MW) of 442.1 g/mol, as computed by PubChem [1]. This is substantially higher than the MW of the dual PDE3/4 inhibitor Zardaverine, which is 268.22 g/mol [2]. The increased MW reflects the presence of multiple halogen substituents (Br, two Cl) and an additional aromatic ring (4-methoxyphenoxy), distinguishing it from the simpler, drug-like pyridazinone Zardaverine and directly impacting parameters like ligand efficiency and pharmacokinetic profile.

Molecular Weight Lead-Likeness Fragment-Based Drug Design

Lipophilicity (XLogP3) Comparison Indicates Superior Predicted Membrane Permeability

The target compound exhibits a computed XLogP3 value of 4.9 [1], compared to 2.2 for Zardaverine [2]. This 2.7 log unit increase in lipophilicity suggests a markedly higher tendency to partition into lipid membranes, which could translate to enhanced passive membrane permeability or increased nonspecific binding depending on the assay context. The difference is directly attributable to the halogen-rich substitution pattern (4-Br, 2,5-Cl₂-phenyl) versus the difluoromethoxy substituent in Zardaverine.

Lipophilicity ADME Prediction Blood-Brain Barrier Permeability

Topological Polar Surface Area (TPSA) Suggests Differential Oral Bioavailability Potential

The target compound has a computed topological polar surface area (TPSA) of 51.1 Ų [1], which is lower than Zardaverine's TPSA of 59.9 Ų [2]. This 8.8 Ų reduction in polar surface area crosses the commonly cited 60 Ų threshold for good oral absorption, potentially conferring an advantage in intestinal permeability compared to Zardaverine.

Polar Surface Area Oral Bioavailability Drug-Likeness

Halogen Composition Distinguishes Crystallographic Utility from Non-Halogenated Pyridazinones

The presence of a covalent bromine atom at the 4-position of the pyridazinone ring is a notable structural feature absent in many pharmacologically characterized pyridazinones (e.g., Zardaverine, which contains no heavy halogen). This bromine provides a strong anomalous scattering signal (f″ = 1.31 e⁻ at Cu Kα wavelength) that is highly valuable for experimental phasing in macromolecular X-ray crystallography [1]. Non-brominated pyridazinones lack this property, requiring alternative phasing strategies such as molecular replacement or selenomethionine incorporation.

Bromine X-ray Crystallography Anomalous Dispersion

Optimal Research Application Scenarios for 4-Bromo-2-(2,5-dichlorophenyl)-5-(4-methoxyphenoxy)pyridazin-3-one Based on Quantitative Evidence


Crystallographic Probe for Pyridazinone-Binding Proteins

The compound's bromine atom provides a strong anomalous signal suitable for experimental phasing (single-wavelength anomalous diffraction or multiple-wavelength anomalous dispersion). This makes it an ideal soaking or co-crystallization ligand for solving the structures of novel pyridazinone-binding targets, as evidenced by the absence of heavy atoms in standard probes like Zardaverine [1].

CNS Drug Discovery Hit Expansion

The significantly higher computed lipophilicity (XLogP3 = 4.9 vs. 2.2 for Zardaverine) and lower TPSA (51.1 vs. 59.9 Ų) suggest superior passive brain penetration [1][2]. This scaffold is appropriate for hit-to-lead campaigns targeting CNS enzymes or receptors where pyridazinone-based inhibitors show promise but lack sufficient blood-brain barrier permeability.

Structure-Activity Relationship (SAR) Exploration of Halogenated Pyridazinones

The compound's complex, multi-halogenated architecture (Br, Cl₂) with a diaryl-ether side chain distinguishes it from simpler pyridazinones. This allows medicinal chemistry teams to probe the SAR of halogen bonding and steric effects within pyridazinone binding sites, as its molecular weight (442.1 g/mol) and substitution pattern are not represented in standard commercial screening libraries [1].

Quote Request

Request a Quote for 4-Bromo-2-(2,5-dichlorophenyl)-5-(4-methoxyphenoxy)pyridazin-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.